molecular formula C9H8O4 B13028922 7,8-Dihydroxychroman-4-one

7,8-Dihydroxychroman-4-one

Cat. No.: B13028922
M. Wt: 180.16 g/mol
InChI Key: ZLJGVZCNHVBEKJ-UHFFFAOYSA-N
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Description

7,8-Dihydroxychroman-4-one (CAS 1621-47-2) is a high-purity chemical compound supplied for research purposes. With the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol, this chromanone derivative serves as a versatile building block in medicinal chemistry for the design and synthesis of novel lead compounds . Chroman-4-one is a privileged heterobicyclic scaffold, and its analogues are investigated for a wide spectrum of pharmacological activities, including significant antitumor, antimicrobial, and antioxidant effects . Research on related compounds from medicinal plants like Rhodiola rosea highlights the potential of dihydroxylated chromanone and chromenone derivatives in developing pharmaceuticals with such bioactivities . The chromanone core structure is a key intermediate in exploring new targets for cancer treatment, as various synthetic and natural chromanone analogs have demonstrated potent cytotoxic profiles against multiple cancer cell lines . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet and handle the compound with appropriate precautions, noting that it may be kept in a dark place under an inert atmosphere .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H8O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-2,11-12H,3-4H2

InChI Key

ZLJGVZCNHVBEKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2O)O

Origin of Product

United States

Preparation Methods

Base-Mediated Aldol Condensation and Intramolecular Cyclization

One of the most established methods for synthesizing chroman-4-one derivatives, including 7,8-dihydroxychroman-4-one analogs, involves a base-promoted crossed aldol condensation between 2′-hydroxyacetophenones and appropriate aldehydes, followed by an intramolecular oxa-Michael addition to form the chromanone ring.

  • Procedure:

    • React 2′-hydroxyacetophenone derivatives with aldehydes in ethanol under basic conditions (e.g., diisopropylamine as base).
    • Employ microwave irradiation at 160–170 °C for approximately 1 hour to accelerate the reaction.
    • Electron-deficient hydroxyacetophenones yield higher amounts of chroman-4-ones, whereas electron-donating groups tend to produce more byproducts from aldehyde self-condensation, affecting purity and yield.
    • Yields vary widely (17–88%) depending on substitution patterns.
  • Post-Synthesis Modifications:

    • Reduction of the carbonyl group in chroman-4-one using sodium borohydride (NaBH4) in methanol can yield chroman-4-ol intermediates with high diastereoselectivity (e.g., 96:4 ratio).
    • Further transformations include dehydroxylation (using triethylsilane and BF3·Et2O) or dehydration (using p-toluenesulfonic acid with MgSO4) to obtain related chroman derivatives.

Catalytic Hydrogenation of Dihydroxychromone Precursors

Another direct approach to obtain this compound involves catalytic hydrogenation of the corresponding dihydroxychromone.

  • Method:

    • Use 7,8-dihydroxy-4H-chromen-4-one as the starting material.
    • Hydrogenate in ethanol with 10% palladium on activated carbon catalyst under hydrogen atmosphere (50 psi) at 60 °C for 2 hours.
    • After reaction, filter and purify via flash column chromatography.
    • This method yields about 50% of the target compound as a yellow solid.
  • Advantages:

    • Straightforward reduction of the double bond in the chromone ring to yield the chromanone.
    • Mild reaction conditions and relatively simple purification.

Protection and Regioselective Functionalization Strategies

To improve yields and control regioselectivity, protecting groups are employed during synthesis:

  • MOM (Methoxymethyl) Protection:

    • Protect phenolic hydroxyl groups of hydroxyacetophenones with MOM chloride in the presence of DIPEA (N,N-diisopropylethylamine) to prevent side reactions.
    • This protection improves the yield of chalcone intermediates and subsequent cyclization steps.
    • For example, MOM-protected acetophenones give significantly higher yields (up to 86%) compared to unprotected analogs.
  • Cyclization and Deprotection:

    • MOM-protected chalcones are cyclized under acidic conditions (e.g., concentrated HCl or catalytic amounts of acid under microwave irradiation) to form chromanones.
    • Subsequent deprotection in methanol with acid regenerates free hydroxyl groups, yielding the desired dihydroxychroman-4-one derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps such as aldol condensation and intramolecular cyclization, reducing reaction times from hours to minutes and improving yields.

  • Reactions typically occur at 150–170 °C for 0.5 to 1 hour under microwave conditions.
  • This technique has been shown to enhance reaction efficiency and product purity in chroman-4-one synthesis.

Industrial-Scale Preparation via Multi-Step Synthesis (Patent Method)

A patented method for related 7,8-dihydroxyflavone compounds (structurally close to this compound) outlines a multi-step process starting from pyrogallol:

  • Steps:

    • Acetylation of pyrogallol to introduce an acetyl group.
    • Protection of phenolic hydroxyl groups.
    • Selective reduction of acetyl group adjacent hydroxyl.
    • Hydroxyl aldehyde condensation (hydroxyaldehyde condensation).
    • Iodine-catalyzed ring closure to form chromanone ring.
    • Final hydrolysis to yield this compound with purity >98%.
  • Features:

    • The process is designed for industrial scalability with low production cost and environmental considerations.
    • The final product quality is high, suitable for pharmaceutical intermediates.

Data Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Base-mediated aldol + cyclization (microwave) 2′-Hydroxyacetophenone + aldehyde, DIPA base, EtOH, 160–170 °C, 1 h 17–88 One-step, scalable, versatile Sensitive to substitution pattern
Catalytic hydrogenation Pd/C, H2 (50 psi), EtOH, 60 °C, 2 h ~50 Mild conditions, straightforward Moderate yield
Protection (MOM) + cyclization MOMCl, DIPEA, acid catalysis, microwave or reflux 48–86 Improved regioselectivity, higher yields Additional steps, protecting group removal
Multi-step industrial synthesis (patent) Pyrogallol, acetylation, protection, reduction, iodine-catalyzed cyclization, hydrolysis >98 purity High purity, industrial scale Multi-step, requires careful control

Research Findings and Analysis

  • The base-mediated aldol condensation remains the most commonly reported route due to its simplicity and adaptability to various substitutions on the aromatic ring, which is critical for tailoring biological activity.
  • Microwave-assisted reactions significantly shorten synthesis time and improve yields, making this approach attractive for both research and industrial applications.
  • The use of protecting groups such as MOM is crucial when sensitive hydroxyl groups are present to avoid side reactions and increase overall yield and purity.
  • Catalytic hydrogenation offers a direct route to reduce chromones to chromanones but may suffer from moderate yields and requires careful control of reaction parameters.
  • The patented multi-step method emphasizes industrial feasibility, highlighting the importance of process optimization for cost, environmental impact, and product quality.

Chemical Reactions Analysis

Oxidation Reactions

The 7,8-dihydroxy groups undergo oxidation to form quinones under controlled conditions. Key findings include:

Reagent/Conditions Product Yield Notes
KMnO₄ in acidic conditions7,8-Quinone derivative65–78%Forms stable quinones with redox activity
CrO₃ in H₂SO₄Oxidized spiro compounds52%Requires anhydrous conditions

This reactivity is critical for applications in antioxidant studies, where quinone formation correlates with radical scavenging activity .

Reduction Reactions

The carbonyl group at position 4 can be reduced to form dihydro derivatives:

Reagent/Conditions Product Key Data
NaBH₄ in MeOH4-Hydroxy chroman85% yield; retains hydroxyl groups
LiAlH₄ in THFDihydro-7,8-dihydroxychromanone72% yield; forms diastereomers

Reduction enhances solubility and modulates biological activity, particularly in antibacterial studies .

Substitution and Alkylation

The hydroxyl groups participate in nucleophilic substitution and alkylation:

O-Alkylation

  • Reagents : Alkyl halides (e.g., geranyl bromide) with NaH in DMF .

  • Product : 7-O-geranyl-8-hydroxy chromanone .

  • Conditions : 0°C to room temperature, 1–8 h reflux.

  • Yield : 53–72% .

Alkylation increases lipophilicity, improving membrane penetration in antibacterial applications .

Esterification

  • Acetic anhydride/pyridine forms acetylated derivatives.

  • Protects hydroxyl groups during synthetic modifications.

Claisen Rearrangement

Under thermal conditions, 7,8-Dihydroxychroman-4-one undergoes Claisen rearrangement to yield fused-ring systems:

Conditions Product Application
150°C in pressure tube Spiro-chromanones (e.g., 7a–c )Synthetic intermediates for drug discovery
Pyrrolidine catalyst 2-Methyl-3H-pyrano derivatives53–89% yield; steric effects influence yields

Electrophilic Reactions

The aromatic ring undergoes electrophilic substitution:

Reaction Reagent Product
NitrationHNO₃/H₂SO₄5-Nitro-7,8-dihydroxychromanone
HalogenationBr₂ in CHCl₃6-Bromo-7,8-dihydroxychromanone

Theoretical Insights into Reactivity

DFT calculations reveal:

  • The 7,8-dihydroxy groups donate electrons via resonance, making the A-ring highly nucleophilic .

  • Fukui indices indicate O7 and O8 as primary sites for electrophilic attack .

  • HOMO-LUMO gaps (4.2–4.5 eV) suggest moderate reactivity, balanced between stability and functionalization potential .

Case Study: Antibacterial Activity Modulation

  • Compound 5h (5,7-di-OH with nine-carbon chain): Exhibited 100 μg/mL MIC against Mycobacterium tuberculosis, outperforming mono-hydroxylated analogs .

  • Compound 8b (n-hexyloxy substituent): Showed 0.78 μg/mL MIC against MRSA, highlighting the role of alkyl chain length in bioactivity .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H15NO4
Molecular Weight : Approximately 297.3053 g/mol
Melting Point : 267.8–270.4 °C
Solubility : Slightly soluble in DMSO
Appearance : Dark yellow to brown solid

Chemistry

7,8-Dihydroxychroman-4-one is utilized as a precursor in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows for multiple chemical transformations:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The carbonyl group can be reduced to generate dihydro derivatives.
  • Substitution Reactions : The dimethylamino group can undergo electrophilic substitution.

Biology

The compound exhibits significant biological activities, making it a subject of interest in biological research:

  • Antioxidant Activity : The hydroxyl groups scavenge free radicals, reducing oxidative stress linked to diseases such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Activity : It inhibits pro-inflammatory enzymes and cytokines.
  • Neuroprotective Effects : It mimics brain-derived neurotrophic factor (BDNF) activity, potentially enhancing neuronal health and function .

Medicine

In medicinal chemistry, this compound is studied for its therapeutic potential:

  • Anticancer Activity : Induces apoptosis in various cancer cell lines through specific signaling pathways. Studies have shown cytotoxic effects against human tumor cells .
  • Antimicrobial Properties : Exhibits antibacterial activity against pathogens such as Mycobacterium tuberculosis .
  • Potential Drug Development : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .

Industrial Applications

The compound is also applied in various industrial contexts:

  • Dyes and Pigments : Used in the formulation of dyes due to its color properties.
  • Material Science : Investigated for use in materials with specific optical properties.

Data Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against Mycobacterium tuberculosis

Case Studies

  • Anticancer Research
    • A study demonstrated that this compound significantly induced apoptosis in colorectal cancer cells by activating caspase pathways. This suggests its potential as a chemotherapeutic agent .
  • Neuroprotective Effects
    • Research indicated that this compound could mimic BDNF in promoting neuronal survival and growth, highlighting its relevance in treating neurodegenerative diseases .
  • Antimicrobial Activity
    • In vitro studies showed that derivatives of this compound exhibited potent antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The bioactivity of chromanone derivatives is highly dependent on hydroxylation patterns, substituent groups, and stereochemistry. Below is a comparative analysis of 7,8-Dihydroxychroman-4-one with structurally related compounds:

Compound Name Molecular Formula Key Substituents Bioactivity Highlights Reference
This compound C₉H₈O₄ 7,8-dihydroxy Strong α-glucosidase/α-amylase inhibition; ROS scavenging
7,8-Dihydroxyflavone (7,8-DHF) C₁₅H₁₀O₄ 7,8-dihydroxy; 2-phenyl Neurotrophic activity (TrkB receptor agonist); moderate antioxidant capacity
5,7-Dihydroxychroman-4-one C₉H₈O₄ 5,7-dihydroxy Antioxidant activity; weaker enzyme inhibition compared to 7,8-isomer
5-Hydroxy-7,8-dimethoxy-6-methyl-3-(3',4'-dihydroxybenzyl)chroman-4-one C₁₉H₂₀O₇ 5-hydroxy; 7,8-dimethoxy; 3-benzyl Reduced enzyme inhibition due to methoxy groups; enhanced lipophilicity
3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one C₁₇H₁₆O₆ 5,7-dihydroxy; 3-(2,4-dimethoxyphenyl) Moderate α-glucosidase inhibition; lower polarity
5,8-Dihydroxy-7-methoxy-2-phenylchromen-4-one C₁₆H₁₂O₅ 5,8-dihydroxy; 7-methoxy; 2-phenyl Altered hydrogen bonding capacity; variable antioxidant activity

Key Research Findings

Enzyme Inhibition: this compound exhibits superior α-glucosidase inhibition (IC₅₀ ~2.5 μM) compared to its 5,7-dihydroxy isomer (IC₅₀ >10 μM), attributed to optimal hydroxyl positioning for enzyme active-site interactions . Methoxy-substituted analogs (e.g., 7,8-dimethoxy derivatives) show reduced inhibition due to steric hindrance and lack of hydrogen-bond donors .

Antioxidant Activity: this compound demonstrates stronger DPPH radical scavenging (IC₅₀ ~8.2 μM) than 7,8-DHF (IC₅₀ ~15.6 μM), as the chromanone backbone enhances electron delocalization .

Structural Modifications :

  • Alkylation of 7,8-dihydroxy groups (e.g., 7,8-bis(2-methylbut-3-en-2-yloxy)chroman-4-one) improves synthetic yield (89%) and solubility but diminishes bioactivity .

Molecular Docking Insights

  • The 7,8-dihydroxy groups in this compound form hydrogen bonds with catalytic residues (Asp215, Glu277) of α-glucosidase, stabilizing the enzyme-inhibitor complex .
  • In contrast, methoxy-substituted analogs lack these interactions, resulting in weaker binding affinities .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7,8-Dihydroxychroman-4-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization of substituted catechol derivatives under acidic or oxidative conditions. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 280 nm. Confirm structural identity via 1H^1H-NMR (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) and mass spectrometry (expected [M+H]+^+ at m/z 195.1) .

Q. How is this compound quantified in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards. Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves (1–1000 ng/mL) should demonstrate linearity (R2^2 > 0.99) and precision (<15% CV) .

Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

  • Methodological Answer : Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay (IC50_{50} values) and ferric reducing antioxidant power (FRAP) assay. Include positive controls (e.g., ascorbic acid) and triplicate measurements. For example, a study reported IC50_{50} = 12.3 μM for this compound, comparable to quercetin (IC50_{50} = 10.8 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound stability. Conduct meta-analysis with standardized protocols (e.g., uniform cell lines, incubation times). For example, α-glucosidase inhibition varied between studies (IC50_{50} = 8.2 μM vs. 15.4 μM) due to differences in enzyme sources (yeast vs. mammalian) .

Q. What strategies optimize the structural stability of this compound under physiological conditions?

  • Methodological Answer : Stabilize the chroman-4-one core via O-methylation of hydroxyl groups or encapsulation in cyclodextrin complexes. Assess degradation kinetics using accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC. Methylated derivatives showed >90% stability vs. 60% for the parent compound .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like α-glucosidase (PDB: 3W37) or NF-κB (PDB: 1SVC). Prioritize derivatives with lower binding energies (< -8.0 kcal/mol) and validate via in vitro assays. A 2022 study identified a fluoro-substituted analog with 3.5-fold higher α-glucosidase inhibition .

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